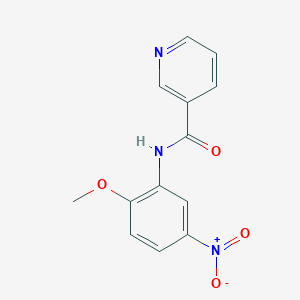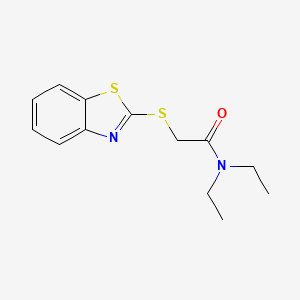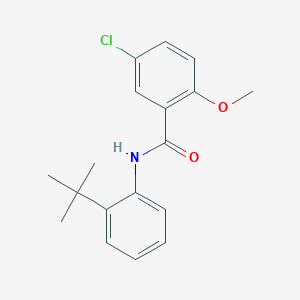
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine, also known as CF3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising therapeutic potential. CF3 belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine exerts its anticancer activity by inducing apoptosis, a programmed cell death process, in cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane, leading to cell death. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine can induce cell cycle arrest and apoptosis in cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane, leading to cell death. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting the viral RNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to using 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's pharmacokinetic properties, such as its bioavailability and metabolism, are not well characterized, which could limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the identification of the molecular targets of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine, which could provide insight into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to investigate the potential of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Finally, the development of new synthetic methods for 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives could enable the production of larger quantities of these compounds for use in preclinical and clinical studies.
Synthesemethoden
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine can be synthesized using various synthetic routes, including the reaction of 2-chloro-4-fluoroaniline with thiosemicarbazide in the presence of a base such as potassium carbonate. The reaction mixture is then heated, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-chloro-4-fluorobenzaldehyde with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been found to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have antiviral activity against the hepatitis C virus, which is a major cause of liver disease worldwide.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZCWVJOCVACGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)


![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)